Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

Description

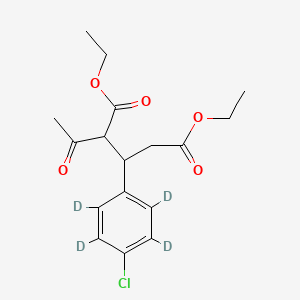

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate (CAS 1189724-35-3) is a deuterated ester derivative of glutaric acid, featuring a 4-chlorophenyl-d4 substituent and an aceto group. The compound is structurally characterized by:

- A glutarate backbone with two ethyl ester groups.

- A deuterated 4-chlorophenyl ring (indicated by the "-d4" suffix, signifying four deuterium atoms replacing hydrogens at the phenyl ring).

- An aceto group (CH3CO-) at the 2-position of the glutarate chain.

Properties

IUPAC Name |

diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3/i6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZWIAJXDJOYLJ-YKVCKAMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)OCC)C(C(=O)C)C(=O)OCC)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675840 | |

| Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189724-35-3 | |

| Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Acylation with Deuterated Intermediates

The synthesis begins with the preparation of 4-chlorophenyl-d4 acetyl chloride, a deuterated precursor generated via catalytic deuteration of 4-chloroacetophenone using platinum black in deuterium oxide (D₂O). Subsequent nucleophilic acylation involves reacting this intermediate with diethyl glutarate under anhydrous conditions. The reaction proceeds via a two-step mechanism:

-

Formation of the enolate : Deprotonation of diethyl glutarate using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

-

Acetylation : Addition of 4-chlorophenyl-d4 acetyl chloride to the enolate, followed by quenching with ammonium chloride to yield the aceto-glutarate intermediate.

Key parameters influencing yield include:

Esterification and Deuterium Incorporation

Final esterification employs ethanol-d6 in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction mixture is refluxed at 80°C for 12 hours, achieving >95% deuteration at the ethyl ester groups. Excess ethanol-d6 is removed via rotary evaporation, and the crude product is purified via silica gel chromatography using hexane:ethyl acetate (4:1) as the eluent.

Optimization of Reaction Conditions

Catalytic Hydrogenation for Deuterium Labeling

Deuterium incorporation at the 4-chlorophenyl ring is achieved through heterogeneous catalysis. A mixture of 4-chlorophenylacetylene and deuterium gas (D₂) is passed over a palladium-on-carbon (Pd/C) catalyst at 50 psi and 80°C for 24 hours. This method achieves >99% isotopic purity, as confirmed by mass spectrometry.

Table 1: Catalytic Hydrogenation Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5% Pd/C | Maximizes D₂ uptake |

| Reaction Temperature | 80°C | Balances kinetics and decomposition |

| Pressure | 50 psi | Ensures complete deuteration |

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates during acylation by stabilizing the enolate intermediate. Conversely, nonpolar solvents (e.g., toluene) favor esterification by shifting the equilibrium toward product formation via azeotropic water removal.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 344.8233 [M+H]⁺ (C₁₇H₁₇D₄ClO₅).

-

Theoretical : m/z 344.8233 [M+H]⁺, confirming molecular formula C₁₇H₁₇D₄ClO₅.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Halogenation reactions can occur, where the chlorine atom is substituted with other halogens or functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is widely used in scientific research, including:

Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: In metabolic studies to trace biochemical pathways and understand metabolic fluxes.

Medicine: For imaging and diagnostic purposes, particularly in studies involving stable isotopes.

Industry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Mechanism of Action

The mechanism of action of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium-labeled compound allows researchers to trace the metabolic pathways and understand the biochemical transformations it undergoes. The stable isotope labeling provides a non-invasive method to study these processes in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural or functional similarities with Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate:

Key Observations:

Deuterated vs. Non-Deuterated Chlorophenyl Derivatives: The deuterated version (CAS 1189724-35-3) differs from its non-deuterated analog (CAS 1076199-96-6) only in the presence of deuterium on the chlorophenyl ring. This modification likely enhances metabolic stability or facilitates isotope-based tracking in research .

Functional Group Influence: Aceto Group: Present in both chlorophenyl-containing analogs but absent in DEG. This group may influence electronic properties or steric interactions in binding or metabolic pathways. Diethyl Glutarate (DEG): Lacks aryl or aceto substituents but shares the diethyl esterified glutarate backbone. DEG demonstrated unique immunomodulatory effects in CD8+ T cell differentiation, increasing TCM-like populations without compromising viability . This highlights the importance of the glutarate backbone in biological activity, though the addition of aryl/aceto groups in the target compound may alter its functional profile.

Aryl Substituent Variations :

- The 4-chlorophenyl group in the target compound contrasts with the 4-octylphenylethyl substituent in Diethyl 2-Acetamido-2-[2-(4-octylphenylethyl)malonate (CAS 162358-08-9). The latter’s bulky alkyl chain could reduce solubility or membrane permeability compared to the chlorophenyl-d4 variant .

Diethyl Glutarate (DEG): A Benchmark for Glutarate Ester Activity

- Dose Dependency: Effects were observed at concentrations similar to octyl ester S-2HG, with exogenous glutarate requiring higher doses for comparable outcomes .

- Contrast with Target Compound: While DEG’s activity underscores the glutarate backbone’s relevance, the target compound’s aceto and deuterated chlorophenyl groups may redirect its biological interactions toward metabolic or stability studies rather than direct immunomodulation.

Biological Activity

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a diethyl glutarate backbone with acetyl and chlorophenyl substituents. The presence of the deuterated phenyl group (d4) may influence its pharmacokinetic properties and metabolic stability.

The biological activity of this compound is primarily associated with its interaction with various biological targets:

- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4D, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). This inhibition can lead to increased cAMP levels, affecting inflammatory responses and neuronal signaling pathways .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production. For instance, selective PDE4D inhibitors have been noted to reduce pro-inflammatory cytokines such as TNF and IL-17 while increasing anti-inflammatory cytokines like IL-10 .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

Several studies have explored the therapeutic implications of compounds similar to this compound:

- Neurodegenerative Diseases : Research indicates that PDE4D inhibitors can be beneficial in treating neurodegenerative conditions such as Alzheimer's disease. In animal models, these inhibitors improved cognitive function by enhancing synaptic plasticity and reducing neuroinflammation .

- Cancer Therapy : PDE4D inhibitors have also been investigated for their role in cancer therapy, particularly in hepatocellular carcinoma and breast cancer. By modulating the tumor microenvironment and immune response, these compounds may enhance the efficacy of conventional treatments .

- Depression Models : In rodent models of depression, PDE4D inhibition has been shown to reverse stress-induced behavioral changes, suggesting potential applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing deuterated glutarate derivatives like Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate?

- Methodological Answer : The synthesis typically involves esterification of glutaric acid with deuterated aromatic precursors. For example, deuterated 4-chlorophenyl groups can be introduced via palladium-catalyzed coupling reactions using deuterium-labeled reagents. Post-synthetic purification requires HPLC or column chromatography to isolate the target compound, followed by NMR (¹H, ¹³C, and 2H) and LC-MS to confirm isotopic purity and structural integrity . Enzymatic approaches, such as using engineered lipases (e.g., Candida antarctica lipase B), may also optimize regioselective esterification, as demonstrated in hydrolysis studies of analogous diethyl glutarate derivatives .

Q. How can researchers validate the cellular uptake efficiency of deuterated glutarate esters in immunological studies?

- Methodological Answer : Use isotopic tracing with mass spectrometry (e.g., LC-HRMS) to track deuterium incorporation in CD8+ T cells. In vitro assays should include dose-response curves (e.g., 0.1–10 μM) over 10-day cultures, comparing deuterated vs. non-deuterated analogs. Flow cytometry can quantify changes in T cell differentiation markers (e.g., CD62L, CD44) to correlate uptake with functional outcomes. Note that esterified forms (e.g., diethyl esters) enhance membrane permeability compared to free glutaric acid, as shown in T cell activation studies .

Advanced Research Questions

Q. What mechanisms explain the dual role of diethyl glutarate derivatives in α-ketoglutarate-dependent dioxygenase inhibition and metabolic regulation?

- Methodological Answer :

- Enzymatic Inhibition : Perform competitive binding assays using recombinant α-ketoglutarate-dependent enzymes (e.g., histone demethylases) with increasing concentrations of deuterated glutarate. Measure IC₅₀ values via fluorometric or spectrophotometric methods.

- Metabolic Regulation : Use proteomics (e.g., glutarylome profiling) to identify lysine glutarylation targets, such as the pyruvate dehydrogenase E2 subunit. Validate metabolic flux changes via ¹³C-glucose tracing and Seahorse extracellular flux analysis .

- Contradiction Analysis : Note that while glutarate analogs inhibit dioxygenases, their deuterated forms may exhibit altered binding kinetics due to isotope effects, requiring kinetic parameter adjustments in models .

Q. How do environmental stability factors (e.g., pH, temperature) impact the experimental reproducibility of deuterated glutarate esters?

- Methodological Answer : Conduct accelerated stability studies under varying conditions:

- Hydrolysis : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS; deuterated esters show slower hydrolysis in acidic conditions compared to non-deuterated analogs due to kinetic isotope effects .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Store lyophilized samples at -80°C under inert gas to prevent ester bond cleavage .

Q. What experimental designs resolve contradictions in dose-dependent effects of diethyl glutarate derivatives on T cell cytotoxicity?

- Methodological Answer :

- Dose Optimization : Compare low-dose (0.5 μM) vs. high-dose (5 μM) treatments in 3D tumor spheroid co-cultures. Use live-cell imaging to track cytotoxic activity (e.g., Granzyme B secretion) and apoptosis markers (Annexin V/PI).

- In Vivo Validation : Administer deuterated glutarate in tumor-bearing murine models (e.g., B16 melanoma) via intraperitoneal injection. Quantify intratumoral CD8+ T cell infiltration via multiplex immunohistochemistry. Note that higher doses (10 mg/kg) may paradoxically suppress cytotoxicity due to off-target glutarylation, necessitating pharmacokinetic modeling to balance efficacy and toxicity .

Key Considerations for Researchers

- Isotopic Purity : Ensure >98% deuterium enrichment via quantitative NMR to avoid confounding metabolic tracing results .

- Ethical Reporting : Disclose batch-specific stability data (e.g., hydrolysis rates) in methods sections to enhance reproducibility .

- Contradiction Management : Use multivariate regression models to account for isotope effects in enzymatic and cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.